molecular formula C9H11F3N2O B8277457 2-((2-Hydroxyethyl)amino)-5-(trifluoromethyl)aniline CAS No. 10442-84-9

2-((2-Hydroxyethyl)amino)-5-(trifluoromethyl)aniline

Cat. No. B8277457
Key on ui cas rn: 10442-84-9
M. Wt: 220.19 g/mol
InChI Key: VQSHBZFVYVAFEC-UHFFFAOYSA-N
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Patent
US07456293B2

Procedure details

2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethanol (3.05 g, 12 mmol) was dissolved in THF (10 ml) and hydrogenated at 70 psi. After the removal of catalyst the product was obtained by evaporating the solvent and used for the next step (2.70 g, 100%).
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[NH:14][CH2:15][CH2:16][OH:17])([O-])=O>C1COCC1>[NH2:1][C:4]1[CH:9]=[C:8]([C:10]([F:12])([F:13])[F:11])[CH:7]=[CH:6][C:5]=1[NH:14][CH2:15][CH2:16][OH:17]

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)NCCO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of catalyst the product
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
by evaporating the solvent

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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